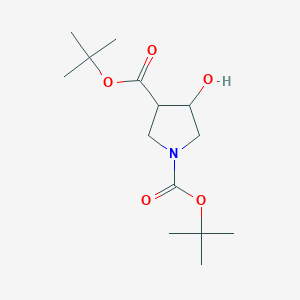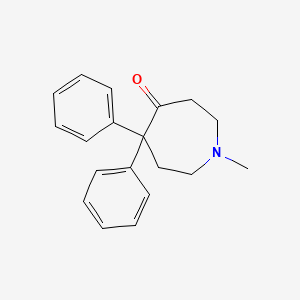
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid is a chemical compound with a complex structure that includes a benzoic acid core, a trimethylsilyl group, and an ethoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivativeFor instance, the trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base, while the ethoxycarbonyl group can be added using ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the ethoxycarbonyl group can facilitate its incorporation into larger molecular structures. The benzoic acid moiety can interact with various enzymes and receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid: Unique due to its specific combination of functional groups.
Benzoic acid derivatives: Similar core structure but different functional groups.
Trimethylsilyl compounds: Share the trimethylsilyl group but differ in other parts of the molecule.
Ethoxycarbonyl compounds: Contain the ethoxycarbonyl group but have different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
653564-18-2 |
|---|---|
Formule moléculaire |
C13H19NO4Si |
Poids moléculaire |
281.38 g/mol |
Nom IUPAC |
3-(2-trimethylsilylethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C13H19NO4Si/c1-19(2,3)8-7-18-13(17)14-11-6-4-5-10(9-11)12(15)16/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16) |
Clé InChI |
ZBXVTCTXZDOVJE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOC(=O)NC1=CC=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B15064024.png)
![3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15064027.png)


![(S)-Ethyl 2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylate](/img/structure/B15064045.png)

![(E)-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]but-3-en-2-one](/img/structure/B15064061.png)

![6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine](/img/structure/B15064076.png)


![Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate](/img/structure/B15064101.png)


